Stannane, ((dimethylthiocarbamoyl)thio)tributyl-
Overview
Description
Stannane, ((dimethylthiocarbamoyl)thio)tributyl- is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is known for its complex structure and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, ((dimethylthiocarbamoyl)thio)tributyl- typically involves the reaction of tributylstannyl halides with dimethylthiocarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of organotin compounds, including stannane, ((dimethylthiocarbamoyl)thio)tributyl-, often involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Stannane, ((dimethylthiocarbamoyl)thio)tributyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylthiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reagents such as tributyltin hydride are used in radical reduction reactions.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Stannane, ((dimethylthiocarbamoyl)thio)tributyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, ((dimethylthiocarbamoyl)thio)tributyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The compound’s reactivity is largely influenced by the presence of the dimethylthiocarbamoyl group, which can participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin hydride
- Tributyltin chloride
- Tributyltin acetate
- Tributyltin oxide
- Tributyltin bromide
Uniqueness
Stannane, ((dimethylthiocarbamoyl)thio)tributyl- is unique due to the presence of the dimethylthiocarbamoyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This functional group allows for specific interactions and reactions that are not observed with other similar compounds .
Properties
IUPAC Name |
butane;N,N-dimethylcarbamodithioate;tin(4+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H7NS2.Sn/c3*1-3-4-2;1-4(2)3(5)6;/h3*1,3-4H2,2H3;1-2H3,(H,5,6);/q3*-1;;+4/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSQJQWQZYWNNT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CN(C)C(=S)[S-].[Sn+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NS2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174297 | |
Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20369-63-5 | |
Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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